molecular formula C12H9NO3 B561615 4-CN debranone CAS No. 1332863-97-4

4-CN debranone

Cat. No.: B561615
CAS No.: 1332863-97-4
M. Wt: 215.208
InChI Key: UUFNYHLSDRHEEM-UHFFFAOYSA-N
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Description

4-CN debranone, also known as 5-(4-cyanophenoxy)-3-methylfuran-2(5H)-one, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. It is a ketone derivative and is recognized for its role as a strigolactone analog, which are plant hormones involved in regulating plant architecture and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-CN debranone can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-3-methylfuran-2(5H)-one with 4-cyanophenol. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-CN debranone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

4-CN debranone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-CN debranone involves its interaction with specific receptor proteins in plants. It mimics the activity of natural strigolactones by binding to the DWARF14 receptor, which triggers a cascade of molecular events leading to the regulation of plant growth and development . The compound’s structure allows it to fit into the receptor’s ligand perception site, inducing conformational changes that activate downstream signaling pathways.

Comparison with Similar Compounds

4-CN debranone is compared with other strigolactone analogs such as:

Uniqueness: this compound is unique due to its specific structural features that confer distinct biological activities. Its cyanophenoxy group enhances its stability and activity compared to other analogs, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-8-6-11(16-12(8)14)15-10-4-2-9(7-13)3-5-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFNYHLSDRHEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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